(RS)-Sakuranetin

Description

Propriétés

IUPAC Name |

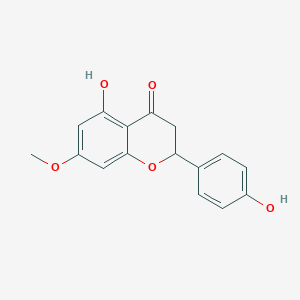

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-20-11-6-12(18)16-13(19)8-14(21-15(16)7-11)9-2-4-10(17)5-3-9/h2-7,14,17-18H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOJDHGQRNZXQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10874774 | |

| Record name | Sakuranetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2957-21-3 | |

| Record name | Sakuranetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sakuranetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4',5-dihydroxy-7-methoxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (RS)-Sakuranetin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (RS)-Sakuranetin, a flavanone (B1672756) with significant therapeutic potential. The document details its chemical structure, physicochemical characteristics, and key biological activities. Furthermore, it includes detailed experimental protocols for its synthesis, isolation, and characterization, as well as for the evaluation of its biological effects. The guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound, a racemic mixture of the flavanone sakuranetin, is chemically known as (±)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one. It is the 7-O-methylated derivative of naringenin (B18129).[1] The structure consists of a C6-C3-C6 backbone, characteristic of flavonoids, with a phenyl group attached to a heterocyclic ring.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (±)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | N/A |

| Molecular Formula | C₁₆H₁₄O₅ | [1] |

| Molecular Weight | 286.28 g/mol | [1] |

| Appearance | Yellowish crystalline powder | N/A |

| Melting Point | 152 °C | N/A |

| Boiling Point | 555.9 ± 50.0 °C (Predicted) | N/A |

| Solubility | Soluble in DMSO and methanol. Slightly soluble in chloroform. | N/A |

| pKa | Not explicitly found in search results. | N/A |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for Sakuranetin

| Technique | Key Observations | Reference(s) |

| ¹H NMR (Acetone-d₆) | Signals corresponding to aromatic protons, a methoxy (B1213986) group, and the heterocyclic ring protons. | [2][3] |

| ¹³C NMR (CD₃OD) | Resonances for all 16 carbon atoms, including the carbonyl carbon, aromatic carbons, and the methoxy carbon. | [2] |

| Mass Spectrometry (MS) | The protonated molecule [M+H]⁺ is observed, with characteristic fragmentation patterns involving retro-Diels-Alder reaction. | [4][5][6][7] |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of hydroxyl, carbonyl, and aromatic C-H and C=C bonds. | [8][9][10][11] |

Experimental Protocols

Synthesis of this compound from Naringenin

This protocol describes a common method for the synthesis of this compound via regioselective deacetylation of naringenin triacetate.[12][13]

Experimental Workflow for Synthesis

References

- 1. A Review on Sources and Pharmacological Aspects of Sakuranetin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 7. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of Flavonoid in Medicinal Plant Extract Using Infrared Spectroscopy and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression [frontiersin.org]

- 10. ptfarm.pl [ptfarm.pl]

- 11. scielo.br [scielo.br]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. Simple Synthesis of Sakuranetin and Selinone via a Common Intermediate, Utilizing Complementary Regioselectivity in the Deacetylation of Naringenin Triacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

(RS)-Sakuranetin: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(RS)-Sakuranetin, a flavanone (B1672756) with significant therapeutic potential, is a naturally occurring phytochemical found in a variety of plant species. This technical guide provides an in-depth overview of the primary natural sources of this compound and detailed methodologies for its isolation and purification. The document summarizes quantitative data on sakuranetin (B8019584) content in various plant tissues, outlines experimental protocols for its extraction and purification, and presents key signaling pathways involved in its biosynthesis. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the procurement and study of this promising bioactive compound.

Natural Sources of this compound

This compound has been identified in a diverse range of plant species, where it often functions as a phytoalexin, a substance produced by plants in response to stress, such as pathogen attack or UV radiation.[1][2] The primary and most studied sources include the genus Prunus and rice (Oryza sativa). Other notable sources are plants from the genera Baccharis and Rhus, as well as various other flowering plants and even propolis.

Prunus Species (Rosaceae)

The genus Prunus, which includes cherries, plums, and almonds, is a significant natural reservoir of sakuranetin. Historically, sakuranetin was first isolated from the bark of Prunus species.[2]

-

Prunus yedoensis (Yoshino Cherry): The bark of P. yedoensis has been shown to contain a quantifiable amount of sakuranetin.[3]

-

Prunus avium (Sweet Cherry): The by-products of sweet cherry production, such as stems, are also a source of sakuranetin.

Rice (Oryza sativa)

In rice, sakuranetin is a major phytoalexin, meaning its production is induced by various biotic and abiotic stressors.[4] This makes elicited rice plants a potentially high-yield source for sakuranetin.

-

Elicitor-Treated Rice Leaves: The accumulation of sakuranetin in rice leaves can be significantly increased by treatment with elicitors such as silver nitrate (B79036) (AgNO₃), copper sulfate (B86663) (CuSO₄), and exposure to UV radiation.[5][6]

Other Notable Sources

-

Baccharis retusa : This plant, native to Brazil, is a rich source of sakuranetin, which has been the subject of isolation and pharmacological studies.

-

Rhus Species: Certain species of the genus Rhus have been analyzed for their sakuranetin content, with quantifiable amounts found in their aerial parts.

-

Polymnia fruticosa : This flowering plant is also recognized as a natural source of sakuranetin.[2]

-

Propolis: This resinous mixture produced by honeybees from plant sources has also been found to contain sakuranetin.

Quantitative Data on this compound Content

The concentration of this compound varies significantly depending on the plant species, the specific tissue, and environmental conditions, particularly for inducible sources like rice. The following tables summarize the available quantitative data.

Table 1: this compound Content in Various Plant Sources

| Plant Species | Plant Part | Method of Quantification | Sakuranetin Content | Reference(s) |

| Prunus yedoensis | Bark | HPLC | 0.108 ± 0.023% | [3] |

| Rhus retinorrhoea | Aerial Parts (Ethanol Extract) | HPTLC | 27.95 µg/mg of extract | |

| Rhus retinorrhoea | Aerial Parts (Chloroform Extract) | HPTLC | 25.22 µg/mg of extract | |

| Rhus tripartita | Aerial Parts (Ethanol Extract) | HPTLC | 0.487 µg/mg of extract |

Table 2: Elicitor-Induced Accumulation of this compound in Rice (Oryza sativa) Leaves

| Elicitor | Plant Part | Method of Quantification | Sakuranetin Concentration | Reference(s) |

| Silver Nitrate (AgNO₃) | Leaves | Spectrophotometry | Up to 1.32 µg/mL in extract | |

| Copper Sulfate (CuSO₄) | Leaves | Spectrophotometry | Quantifiable induction | [5] |

| UV Radiation | Leaves | Spectrophotometry | Quantifiable induction | [5] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves extraction with organic solvents followed by chromatographic purification. The following protocols are detailed methodologies for key experiments cited in the literature.

Experimental Protocol: Elicitor-Induced Production and Extraction of Sakuranetin from Rice Leaves

This protocol is based on methodologies for inducing and extracting phytoalexins from rice.

3.1.1. Plant Material and Elicitation

-

Plant Growth: Grow rice seedlings (Oryza sativa) in a suitable medium under controlled conditions (e.g., 25°C, with a regular light/dark cycle).

-

Elicitor Preparation: Prepare a 5% aqueous solution of copper sulfate (CuSO₄) containing a few drops of Tween 20 as a surfactant.

-

Elicitation: At the eight-week stage, spray the rice plants with the CuSO₄ solution until the leaves and stems are thoroughly wetted.

-

Incubation: Leave the treated plants for 3.5 days to allow for the accumulation of sakuranetin.

3.1.2. Extraction

-

Harvesting: Harvest 15 g of leaves and stems and cut them into small pieces (1-2 cm).

-

Initial Extraction: Submerge the plant material in 100 mL of 70% aqueous methanol (B129727) at boiling point and boil for 10 minutes in a water bath.

-

Maceration: After cooling, allow the mixture to stand for 24 hours in the dark at room temperature.

-

Filtration: Filter the extract through Whatman No. 1 filter paper.

-

Concentration: Concentrate the filtrate to dryness using a rotary evaporator.

-

Solvent Partitioning: Re-dissolve the dried extract in a suitable solvent and partition with diethyl ether. Collect the diethyl ether phase and evaporate to dryness.[6]

Experimental Protocol: Purification of this compound using Preparative High-Performance Liquid Chromatography (HPLC)

This generalized protocol is based on standard methods for the preparative HPLC purification of flavonoids.

3.2.1. Sample Preparation

-

Dissolve the crude extract obtained from the extraction protocol in the mobile phase to be used for the HPLC separation.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

3.2.2. Preparative HPLC Conditions

-

HPLC System: A preparative HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 10.0 mm, 5 µm particle size).

-

Mobile Phase: A gradient of methanol and 0.1% aqueous acetic acid is commonly used for flavonoid separation. The specific gradient will need to be optimized based on the crude extract's complexity. A starting point could be a linear gradient from 30% to 70% methanol over 40 minutes.

-

Flow Rate: A typical flow rate for a 10.0 mm i.d. column is 5 mL/min.

-

Detection: Monitor the elution at a wavelength of 288 nm, which is near the absorbance maximum for sakuranetin.

-

Injection Volume: The injection volume will depend on the concentration of the sample and the capacity of the column.

3.2.3. Fraction Collection and Post-Purification

-

Collect fractions corresponding to the peak of sakuranetin as it elutes from the column.

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Pool the pure fractions and remove the solvent using a rotary evaporator to obtain purified this compound.

Signaling Pathways for this compound Biosynthesis

The biosynthesis of this compound is a well-studied process, particularly in rice, where it is part of the plant's defense mechanism. The production is induced by signaling pathways triggered by elicitors like jasmonic acid and UV radiation.

Jasmonic Acid Induced Biosynthesis

Jasmonic acid (JA) is a plant hormone that plays a crucial role in mediating responses to biotic and abiotic stresses, including the induction of phytoalexin synthesis. The JA signaling pathway leads to the activation of transcription factors that upregulate the expression of genes encoding enzymes in the sakuranetin biosynthetic pathway.

Caption: Jasmonic acid signaling pathway leading to sakuranetin biosynthesis.

UV Radiation Induced Biosynthesis

UV-B radiation is another potent elicitor of secondary metabolite production in plants. The UVR8 photoreceptor perceives the UV-B signal, which initiates a signaling cascade that ultimately leads to the activation of genes involved in flavonoid biosynthesis.

Caption: UV radiation signaling pathway for flavonoid biosynthesis.

This compound Biosynthetic Pathway

The direct biosynthetic pathway of sakuranetin starts from the amino acid L-phenylalanine and proceeds through the general phenylpropanoid pathway to the flavonoid-specific branch.

Caption: Biosynthetic pathway of this compound from L-phenylalanine.

Conclusion

This compound is a readily available natural product with significant potential for pharmaceutical development. This guide has provided a comprehensive overview of its primary natural sources, quantitative data on its abundance, and detailed protocols for its isolation and purification. The elucidation of its biosynthetic and signaling pathways offers further opportunities for metabolic engineering to enhance its production. It is anticipated that this technical guide will serve as a valuable resource for the scientific community in advancing the research and application of this compound.

References

- 1. Biofortified Rice Provides Rich Sakuranetin in Endosperm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review on Sources and Pharmacological Aspects of Sakuranetin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The potential bioproduction of the pharmaceutical agent sakuranetin, a flavonoid phytoalexin in rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of Sakuranetin in Paddy Leaves and Stem after Elicitation with Abiotic Elicitors (UV, AgNO3, CuSO4) | Lum | Modern Applied Science | CCSE [ccsenet.org]

- 6. Quantification of sakuranetin in paddy leaves and stems after elicitation with abiotic elicitors (UV, AgNO₃, CuSO₄). - UMS INSTITUTIONAL REPOSITORY [eprints.ums.edu.my]

(RS)-Sakuranetin: A Deep Dive into its Molecular Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-Sakuranetin, a flavonoid phytoalexin, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic potential of this compound, with a focus on its anti-inflammatory, antioxidant, and anticancer properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Molecular Interactions and Signaling Pathways

This compound exerts its biological effects by modulating a multitude of intracellular signaling cascades. Its primary mechanisms of action involve the inhibition of pro-inflammatory pathways, modulation of cellular stress responses, and induction of apoptosis in cancer cells.

Anti-inflammatory Mechanisms

A cornerstone of Sakuranetin's therapeutic potential lies in its potent anti-inflammatory activity. This is primarily achieved through the suppression of key signaling pathways that orchestrate the inflammatory response.

1. Inhibition of the NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. While some evidence suggests that sakuranetin's effect on NF-κB signaling may not involve the degradation of its inhibitor, IκBα, it has been shown to reduce overall NF-κB levels.[1] Additionally, sakuranetin (B8019584) can inhibit the co-activating function of CCAAT/enhancer-binding protein β (C/EBPβ) with NF-κB, which is crucial for the transcription of pro-inflammatory genes like inducible nitric oxide synthase (iNOS).[1][2][3]

2. Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling:

The MAPK pathways, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase 1/2 (ERK1/2), are central to the cellular response to inflammatory stimuli. This compound has been demonstrated to attenuate the phosphorylation, and thus the activation, of JNK and p38 in a dose-dependent manner.[2][4][5] In certain cellular contexts, it also inhibits the phosphorylation and activation of ERK1/2.[2][6]

3. Attenuation of the PI3K/AKT Signaling Pathway:

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is involved in cell survival, proliferation, and inflammation. Sakuranetin has been shown to inhibit the phosphorylation of AKT at key residues, threonine 308 and serine 473, thereby downregulating this pro-survival and pro-inflammatory pathway.[3][6]

4. Suppression of STAT1 Signaling:

Signal Transducer and Activator of Transcription 1 (STAT1) is a key mediator of interferon signaling and plays a role in the expression of inflammatory genes. This compound has been found to suppress the phosphorylation of STAT1, thereby inhibiting its activation and downstream signaling.[4][5]

Signaling Pathway of this compound's Anti-inflammatory Action

Caption: this compound inhibits multiple inflammatory signaling pathways.

Anticancer Mechanisms

This compound has demonstrated promising anticancer activity through various mechanisms, primarily centered on the induction of apoptosis and inhibition of cell proliferation in cancer cells.

1. Induction of Apoptosis: The primary anticancer mechanism of sakuranetin is the induction of programmed cell death, or apoptosis.[2] This is achieved through the modulation of key signaling pathways that control cell survival and death.

2. Inhibition of Proliferation: As mentioned in the anti-inflammatory section, sakuranetin's ability to inhibit the PI3K/AKT and MAPK (ERK1/2) pathways also contributes to its antiproliferative effects in cancer cells.[2][6]

Quantitative Data Summary

The following tables summarize the available quantitative data on the inhibitory activity of this compound against various molecular targets and cell lines.

Table 1: Enzyme Inhibition Data

| Enzyme Target | IC50 (µM) | Ki (µM) | Inhibition Type | Reference(s) |

| COX-1 | 196.1 | - | - | [2] |

| HpFabZ | 2.0 ± 0.1 | 0.9 ± 0.1 | Competitive | [2] |

Table 2: Antiproliferative and Antiviral Activity

| Cell Line / Virus | Activity | IC50 (µg/mL) | Reference(s) |

| Human Colon Carcinoma (HCT-116) | Cytotoxicity | 68.8 ± 5.2 | [2] |

| Influenza B/Lee/40 virus | Antiviral | 7.21 | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of this compound's molecular mechanism of action.

LPS-Stimulated Macrophage Assay

This assay is fundamental for evaluating the anti-inflammatory properties of compounds.

Objective: To determine the effect of this compound on the production of pro-inflammatory mediators (e.g., NO, TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

Murine macrophage cell line (e.g., RAW 264.7)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

LPS from E. coli

-

This compound

-

Griess Reagent for Nitric Oxide (NO) measurement

-

ELISA kits for TNF-α and IL-6 quantification

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

NO Measurement: Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess Reagent according to the manufacturer's instructions.

-

Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits following the manufacturer's protocols.

-

Cell Viability: Assess cell viability using an MTT or similar assay to ensure that the observed inhibitory effects are not due to cytotoxicity.

Experimental Workflow for Screening Anti-inflammatory Compounds

Caption: Workflow for in vitro anti-inflammatory screening.

Western Blot Analysis of Phosphorylated Kinases

This technique is used to detect the phosphorylation status of specific proteins in signaling pathways.

Objective: To determine the effect of this compound on the phosphorylation of JNK, p38, ERK, Akt, and STAT1 in stimulated cells.

Materials:

-

Cells (e.g., macrophages, cancer cell lines)

-

Stimulant (e.g., LPS, growth factors)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies specific for the phosphorylated and total forms of the target kinases

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat cells with this compound and/or the appropriate stimulant for the desired time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the kinase to confirm equal protein loading.

Logical Relationship of Western Blot Analysis for Phospho-kinases

Caption: Logical flow of a Western blot experiment for phospho-kinases.

Conclusion

This compound is a promising natural compound with a multifaceted molecular mechanism of action. Its ability to concurrently modulate multiple key signaling pathways, including NF-κB, MAPK, PI3K/AKT, and STAT1, underscores its potential as a therapeutic agent for a range of inflammatory diseases and cancer. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and its derivatives. Future investigations should focus on elucidating its precise binding partners and further exploring its efficacy and safety in preclinical and clinical settings.

References

- 1. A Review on Sources and Pharmacological Aspects of Sakuranetin [mdpi.com]

- 2. A Review on Sources and Pharmacological Aspects of Sakuranetin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sakuranetin downregulates inducible nitric oxide synthase expression by affecting interleukin-1 receptor and CCAAT/enhancer-binding protein β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sakuranetin Inhibits Inflammatory Enzyme, Cytokine, and Costimulatory Molecule Expression in Macrophages through Modulation of JNK, p38, and STAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sakuranetin Inhibits Inflammatory Enzyme, Cytokine, and Costimulatory Molecule Expression in Macrophages through Modulation of JNK, p38, and STAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sakuranetin Induces Melanogenesis in B16BL6 Melanoma Cells through Inhibition of ERK and PI3K/AKT Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Versatility of Sakuranetin: A Technical Guide to its Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sakuranetin (B8019584), a flavanone (B1672756) found in various medicinal plants, has emerged as a promising natural compound with a broad spectrum of pharmacological activities. Extensive research has demonstrated its potent anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of sakuranetin's therapeutic potential, with a focus on its mechanisms of action. We present a compilation of quantitative data from key studies, detailed experimental protocols for its evaluation, and visual representations of the core signaling pathways it modulates. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into sakuranetin as a lead compound for novel therapeutics.

Introduction

Sakuranetin (4',5-dihydroxy-7-methoxyflavanone) is a natural flavonoid that has garnered significant attention in the scientific community for its diverse biological effects.[1][2] Structurally, it is the 7-O-methylated derivative of naringenin.[3] Found in plants such as Prunus yedoensis, Baccharis retusa, and rice, sakuranetin has been traditionally used in herbal medicine.[4][5][6] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying its therapeutic effects, revealing its interaction with key signaling pathways involved in various pathologies. This guide will delve into the technical details of its primary pharmacological activities.

Anti-inflammatory Activities

Sakuranetin exhibits significant anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[4][5]

Quantitative Data: Anti-inflammatory Effects

| Cell Line/Model | Treatment | Target | Result | Reference |

| Murine Peritoneal Macrophages | Lipopolysaccharide (LPS) + Sakuranetin (50 µM) | TNF-α secretion | Significant decrease | [4] |

| Murine Peritoneal Macrophages | Lipopolysaccharide (LPS) + Sakuranetin (100 µM) | TNF-α secretion | Significant decrease | [4] |

| Murine Peritoneal Macrophages | Lipopolysaccharide (LPS) + Sakuranetin (50 µM) | IL-6 secretion | Significant decrease | [4] |

| Murine Peritoneal Macrophages | Lipopolysaccharide (LPS) + Sakuranetin (100 µM) | IL-6 secretion | Significant decrease | [4] |

| Murine Peritoneal Macrophages | Lipopolysaccharide (LPS) + Sakuranetin (50 µM) | IL-12 secretion | Significant decrease | [4] |

| Murine Peritoneal Macrophages | Lipopolysaccharide (LPS) + Sakuranetin (100 µM) | IL-12 secretion | Significant decrease | [4] |

| BALB/c mice with OVA-induced asthma | Sakuranetin (20 mg/kg) | IL-4 and IL-13 in BALF | Significant reduction | [1][2] |

| BALB/c mice with OVA-induced asthma | Sakuranetin (20 mg/kg) | Eosinophil infiltration in BALF | Significant reduction | [1][2] |

Experimental Protocols

2.2.1. In Vitro Anti-inflammatory Assay in LPS-stimulated Macrophages

-

Cell Culture: Murine peritoneal macrophages are harvested and cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Treatment: Cells are pre-treated with varying concentrations of sakuranetin (e.g., 50 and 100 µM) for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[4]

-

Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 in the culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.[4][7]

-

Western Blot Analysis: To assess the effect on signaling pathways, cell lysates are prepared and subjected to Western blotting to detect the phosphorylation status of key proteins like p65 (NF-κB), p38, JNK, and STAT1.[4]

2.2.2. In Vivo Ovalbumin (OVA)-Induced Allergic Asthma Model

-

Animals: BALB/c mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum.[1][2][8]

-

Challenge: Following sensitization, mice are challenged with aerosolized OVA to induce an asthmatic response.[1][2]

-

Treatment: Sakuranetin (e.g., 20 mg/kg) is administered to the mice (e.g., intranasally or orally) prior to the OVA challenge.[1][2]

-

Endpoint Analysis: Bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell infiltration (e.g., eosinophils) and cytokine levels (e.g., IL-4, IL-13) by ELISA. Lung tissues are processed for histological analysis and Western blotting to assess the phosphorylation of MAPK and STAT3 proteins.[1][2]

Signaling Pathways

Sakuranetin exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.

2.3.1. NF-κB Signaling Pathway

Sakuranetin has been shown to inhibit the activation of NF-κB, a key transcription factor for pro-inflammatory genes. While one study indicated that sakuranetin did not affect IκBα degradation, another suggested its involvement in modulating the NF-κB pathway in the context of acute lung injury.[4][5] Further research is needed to fully elucidate the precise mechanism.

2.3.2. MAPK and STAT3 Signaling Pathways

In models of allergic asthma, sakuranetin has been demonstrated to inhibit the phosphorylation of key components of the MAPK pathway, including p38, JNK, and ERK1/2.[1][2] It also inhibits the activation of STAT3.[1][2]

Anti-Cancer Activities

Sakuranetin has demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines, primarily through the induction of apoptosis and modulation of cell survival signaling pathways.

Quantitative Data: Anti-Cancer Effects

| Cell Line | Assay | IC50 / Effect | Reference |

| Human Colon Carcinoma (HCT-116) | MTT Assay | 68.8 ± 5.2 µg/mL | [5] |

| B16BL6 Melanoma | MTT Assay | Cytotoxic at 15 µmol/L (after 72h) | [5] |

| Esophageal Squamous Cell Carcinoma (ESCC) | Not specified | Potent inhibition of cell proliferation | [5] |

Experimental Protocols

3.2.1. In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Cancer cell lines (e.g., HCT-116) are cultured in appropriate media and seeded in 96-well plates.[9][10]

-

Treatment: Cells are treated with a range of concentrations of sakuranetin for specified durations (e.g., 24, 48, 72 hours).[9][10]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.[11]

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.[11] The IC50 value is calculated from the dose-response curve.

3.2.2. Apoptosis Assay (Annexin V/PI Staining)

-

Cell Culture and Treatment: Cancer cells are cultured and treated with sakuranetin as described for the cytotoxicity assay.

-

Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways

The anti-cancer effects of sakuranetin are linked to its ability to modulate the PI3K/Akt and ERK signaling pathways, which are crucial for cell survival and proliferation.[5][12]

3.3.1. PI3K/Akt and ERK Signaling Pathways

Sakuranetin has been shown to inhibit the phosphorylation of Akt and ERK1/2 in melanoma cells, leading to a decrease in cell proliferation.[5][12]

Anti-diabetic Activities

Sakuranetin has shown potential in the management of diabetes by improving glucose homeostasis and mitigating diabetes-related complications.

Quantitative Data: Anti-diabetic Effects

| Model | Treatment | Parameter | Result | Reference |

| Streptozotocin-induced diabetic rats | Sakuranetin (10 mg/kg) | Blood glucose | Significant reduction | [13] |

| Streptozotocin-induced diabetic rats | Sakuranetin (20 mg/kg) | Blood glucose | Significant reduction | [13] |

| Streptozotocin-induced diabetic rats | Sakuranetin (10 and 20 mg/kg) | Serum insulin | Restoration towards normal levels | [13] |

| Streptozotocin-induced diabetic rats | Sakuranetin (10 and 20 mg/kg) | HbA1c | Significant reduction | [13] |

| 3T3-L1 adipocytes | Sakuranetin | Glucose uptake | Stimulated | [5] |

Experimental Protocols

4.2.1. In Vivo Streptozotocin (B1681764) (STZ)-Induced Diabetes Model

-

Induction of Diabetes: Diabetes is induced in rats or mice by a single intraperitoneal injection of streptozotocin (STZ), typically at a dose of 45-65 mg/kg.[13][14][15][16]

-

Confirmation of Diabetes: Hyperglycemia is confirmed by measuring blood glucose levels after a few days; animals with fasting blood glucose above a certain threshold (e.g., >250 mg/dL) are considered diabetic.[14]

-

Treatment: Diabetic animals are treated with sakuranetin (e.g., 10 and 20 mg/kg, orally) for a specified period.[13]

-

Endpoint Analysis: Blood glucose, serum insulin, and HbA1c levels are measured. Other parameters like lipid profiles and markers of oxidative stress can also be assessed.[13]

4.2.2. In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes

-

Cell Differentiation: 3T3-L1 pre-adipocytes are differentiated into mature adipocytes using a standard differentiation cocktail.

-

Treatment: Differentiated adipocytes are treated with sakuranetin for a defined period.

-

Glucose Uptake Measurement: Glucose uptake is measured using a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).[17][18][19] The fluorescence intensity inside the cells is quantified using a fluorescence microplate reader or flow cytometry.

Mechanisms of Action

The anti-diabetic effects of sakuranetin are attributed to its ability to stimulate glucose uptake in adipocytes and potentially sensitize these cells to insulin.[5] It also appears to mitigate diabetes-associated inflammation and oxidative stress.[13]

Neuroprotective Activities

Sakuranetin has demonstrated neuroprotective effects in models of neurodegenerative diseases like Alzheimer's disease, primarily through its anti-inflammatory and antioxidant properties.

Quantitative Data: Neuroprotective Effects

| Model | Treatment | Parameter | Result | Reference |

| D-galactose-induced cognitive dysfunction in rats | Sakuranetin | Malondialdehyde (MDA) in hippocampus | Decreased | [20] |

| D-galactose-induced cognitive dysfunction in rats | Sakuranetin | Superoxide dismutase (SOD) in hippocampus | Increased | [20] |

| D-galactose-induced cognitive dysfunction in rats | Sakuranetin | Glutathione peroxidase (GPx) in hippocampus | Increased | [20] |

| D-galactose-induced cognitive dysfunction in rats | Sakuranetin | IL-6 and TNF-α in hippocampus | Decreased | [20] |

Experimental Protocols

5.2.1. In Vivo D-galactose-Induced Alzheimer's Disease Model

-

Model Induction: A model of accelerated aging and cognitive decline is induced in rats or mice by chronic administration of D-galactose (e.g., via subcutaneous injection).[20][21][22][23][24]

-

Treatment: Animals are co-treated with sakuranetin for the duration of the D-galactose administration.

-

Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze to evaluate learning and memory.

-

Biochemical and Histological Analysis: At the end of the study, brain tissues (particularly the hippocampus) are collected to measure markers of oxidative stress (MDA, SOD, GPx), inflammation (TNF-α, IL-6), and for histological examination.[20]

Mechanisms of Action

The neuroprotective effects of sakuranetin are linked to its ability to reduce oxidative stress and neuroinflammation in the brain. By scavenging free radicals and inhibiting the production of pro-inflammatory cytokines, sakuranetin helps to protect neurons from damage and improve cognitive function in models of neurodegeneration.[20]

Conclusion and Future Directions

Sakuranetin is a pharmacologically active flavonoid with significant therapeutic potential across a range of diseases. Its well-documented anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects, mediated through the modulation of key signaling pathways, make it an attractive candidate for further drug development.

Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of sakuranetin to optimize its delivery and efficacy.

-

In Vivo Efficacy in a Wider Range of Models: While promising in preclinical models, further in vivo studies are required to validate its efficacy in more complex disease models and to establish optimal dosing and treatment regimens.

-

Safety and Toxicology: Comprehensive toxicological studies are essential to determine the safety profile of sakuranetin for potential clinical applications.

-

Clinical Trials: Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings into tangible therapeutic benefits for patients.

References

- 1. Inhibition of MAPK and STAT3-SOCS3 by Sakuranetin Attenuated Chronic Allergic Airway Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of MAPK and STAT3-SOCS3 by Sakuranetin Attenuated Chronic Allergic Airway Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review on Sources and Pharmacological Aspects of Sakuranetin [mdpi.com]

- 4. Sakuranetin Inhibits Inflammatory Enzyme, Cytokine, and Costimulatory Molecule Expression in Macrophages through Modulation of JNK, p38, and STAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review on Sources and Pharmacological Aspects of Sakuranetin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Cytotoxic Activity of Origanum vulgare L. on HCT-116 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Sakuranetin Induces Melanogenesis in B16BL6 Melanoma Cells through Inhibition of ERK and PI3K/AKT Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sakuranetin ameliorates streptozotocin-induced diabetes in rodents by inhibiting caspase-3 activity, modulating hematological parameters, and suppressing inflammatory cytokines: a molecular docking and dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of sakuranin on carbohydrate-metabolizing enzyme activity modifications in streptozotocin-nicotinamide-induced diabetic wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ndineuroscience.com [ndineuroscience.com]

- 16. meliordiscovery.com [meliordiscovery.com]

- 17. researchgate.net [researchgate.net]

- 18. biopioneer.com.tw [biopioneer.com.tw]

- 19. researchgate.net [researchgate.net]

- 20. Protective effect of sakuranetin in brain cells of dementia model rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. D-galactose-induced brain ageing model: A systematic review and meta-analysis on cognitive outcomes and oxidative stress indices - PMC [pmc.ncbi.nlm.nih.gov]

- 22. D-Galactose Effectiveness in Modeling Aging and Therapeutic Antioxidant Treatment in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

(RS)-Sakuranetin: A Phytoalexin at the Forefront of Plant Defense

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(RS)-Sakuranetin, a flavanone (B1672756) phytoalexin, has emerged as a critical component of the innate immune system in various plants, most notably in rice (Oryza sativa). As a secondary metabolite, its production is induced in response to a wide array of biotic and abiotic stressors, playing a pivotal role in conferring resistance against pathogenic microorganisms. This technical guide provides a comprehensive overview of this compound's function in plant defense, detailing its biosynthesis, mechanism of action, and the signaling pathways that govern its production. This document is intended to serve as a valuable resource for researchers in plant science, phytopathology, and drug development, offering detailed experimental protocols and a consolidated repository of quantitative data to facilitate further investigation into this promising biomolecule.

Biosynthesis of this compound

The biosynthesis of sakuranetin (B8019584) is a branch of the well-characterized phenylpropanoid pathway. The pathway commences with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the flavanone naringenin (B18129). The final and key regulatory step in sakuranetin biosynthesis is the O-methylation of naringenin at the 7-hydroxyl group, a reaction catalyzed by the enzyme naringenin 7-O-methyltransferase (NOMT).[1]

The biosynthesis of sakuranetin from its precursor naringenin is catalyzed by the enzyme Naringenin 7-O-methyltransferase (NOMT).[1] This enzyme facilitates the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 7-hydroxyl group of naringenin, yielding sakuranetin and S-adenosyl-L-homocysteine (SAH).

Figure 1: Final step in the biosynthesis of sakuranetin.

Mechanism of Action in Plant Defense

Sakuranetin's primary role in plant defense is its potent antifungal activity against a broad spectrum of phytopathogens.[2] One of its key mechanisms of action against the rice blast fungus, Magnaporthe oryzae, involves the attenuation of endocytosis of fungal effectors. By inhibiting the uptake of these virulence factors into the plant cell, sakuranetin effectively disrupts the pathogen's ability to establish a successful infection.

Recent studies have elucidated that sakuranetin's defensive capabilities are linked to its ability to interfere with clathrin-mediated endocytosis (CME) in plant cells. This interference reduces the internalization of pathogen-associated molecular patterns (PAMPs) and effectors, thereby enhancing the plant's immune response.

Quantitative Data on Antifungal Activity

The efficacy of sakuranetin against various fungal pathogens has been quantified through in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of its antifungal potency.

| Pathogen | Assay Type | Concentration | Inhibition (%) | Reference |

| Pyricularia oryzae | Mycelial Growth | 0.1 mM | ~40% | [3] |

| Pyricularia oryzae | Mycelial Growth | 0.3 mM | ~55% | [3] |

| Pyricularia oryzae | Germ Tube Elongation | 34 µM | 72% | [4] |

| Pyricularia oryzae | Germ Tube Elongation | 67 µM | 89% | [4] |

| Pyricularia oryzae | Germ Tube Elongation | 100 µM | 100% | [4] |

| Candida spp. (various) | Broth Microdilution | 0.63 µg/µL | 98-99% | [5] |

| Candida albicans | Broth Microdilution | 0.32 µg/µL | 99% | [5] |

| Cryptococcus neoformans | Broth Microdilution | 0.32 µg/µL | 99% | [5] |

| Cryptococcus gattii | Broth Microdilution | 0.32 µg/µL | 97% | [5] |

| Pathogen | MIC Value | Reference |

| Helicobacter pylori | 92.5 µM | [5] |

| Trichophyton mentagrophytes | 0.004 mg/mL | [6] |

Signaling Pathways Regulating Sakuranetin Production

The biosynthesis of sakuranetin is tightly regulated by plant hormone signaling pathways, primarily the jasmonic acid (JA) pathway, which is a central regulator of plant defense against necrotrophic pathogens and insect herbivores.

Upon pathogen recognition or wounding, the levels of jasmonoyl-isoleucine (JA-Ile), the bioactive form of JA, increase. JA-Ile binds to its receptor, COI1, an F-box protein that is part of the SCFCOI1 E3 ubiquitin ligase complex. This binding event promotes the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. In the absence of JA-Ile, JAZ proteins bind to and inhibit the activity of transcription factors such as MYC2. The degradation of JAZ proteins releases MYC2, allowing it to activate the transcription of JA-responsive genes, including the key biosynthetic genes of the sakuranetin pathway like PAL, CHS, CHI, and NOMT.[6][7]

Figure 2: Jasmonic acid signaling pathway regulating sakuranetin biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound in plant defense.

Extraction and Quantification of Sakuranetin by HPLC

This protocol outlines the extraction of sakuranetin from plant tissues and its subsequent quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Plant tissue (e.g., rice leaves)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent: 80% methanol (B129727)

-

Centrifuge

-

0.22 µm syringe filters

-

HPLC system with a C18 column and UV detector

-

Sakuranetin standard

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

Procedure:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

Add 1 mL of 80% methanol to the tube.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Incubate the mixture at 4°C for 1 hour with occasional vortexing.

-

Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Analyze the sample using an HPLC system equipped with a C18 column.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient: A typical gradient could be 10-90% B over 30 minutes.

-

Flow Rate: 1 mL/min

-

Detection Wavelength: 288 nm[4]

-

-

Prepare a standard curve using a serial dilution of a known concentration of sakuranetin standard.

-

Quantify the amount of sakuranetin in the plant extract by comparing the peak area to the standard curve.

Naringenin 7-O-Methyltransferase (NOMT) Enzyme Assay

This assay measures the activity of the NOMT enzyme, which is responsible for the final step in sakuranetin biosynthesis.

Materials:

-

Plant protein extract

-

Naringenin

-

S-adenosyl-L-methionine (SAM)

-

Assay buffer: 100 mM Tris-HCl (pH 8.0) containing 10 mM MgCl₂ and 10 mM dithiothreitol (B142953) (DTT)

-

Stopping solution: 2 M HCl

-

Ethyl acetate (B1210297)

-

HPLC system (as described above)

Procedure:

-

Prepare a reaction mixture containing:

-

50 µL of plant protein extract

-

10 µL of 10 mM naringenin (in DMSO)

-

10 µL of 10 mM SAM (in water)

-

30 µL of assay buffer

-

-

Incubate the reaction mixture at 30°C for 1 hour.

-

Stop the reaction by adding 10 µL of 2 M HCl.

-

Extract the product by adding 200 µL of ethyl acetate and vortexing vigorously.

-

Centrifuge at 13,000 x g for 5 minutes to separate the phases.

-

Transfer the upper ethyl acetate phase to a new tube.

-

Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Resuspend the dried residue in 100 µL of 80% methanol.

-

Analyze the sample by HPLC to quantify the amount of sakuranetin produced, as described in the previous protocol.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for measuring the expression levels of key genes in the sakuranetin biosynthesis pathway.

Materials:

-

Plant tissue

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qRT-PCR master mix (e.g., SYBR Green)

-

qRT-PCR instrument

-

Gene-specific primers for PAL, CHS, CHI, and NOMT (see table below for examples)

-

Reference gene primers (e.g., Actin or Ubiquitin)

Example Primer Sequences for Rice (Oryza sativa):

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |

| PAL | GCTTGAGAAGCTCGTGAAGG | TGGAGAGTTGATGGCGAAGT | [8] |

| CHS | ATGGGCCCGGAGGTAGTGAA | GTAGTAGTAGCCGGCGTTGTAGC | [9] |

| CHI | ATGGCTCCGGCGGCGGC | TTAGCAGCCGGCGTCCAG | [9] |

| NOMT | GAGCTCGCCATGGAGTTCTAC | CGTAGATGGCCTCGAACTTG |

Procedure:

-

Harvest plant tissue and immediately freeze in liquid nitrogen.

-

Extract total RNA using a commercial RNA extraction kit, following the manufacturer's instructions.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

-

Set up the qRT-PCR reactions in a 96-well plate with the following components per reaction:

-

10 µL of 2x qRT-PCR master mix

-

1 µL of forward primer (10 µM)

-

1 µL of reverse primer (10 µM)

-

2 µL of diluted cDNA

-

6 µL of nuclease-free water

-

-

Run the qRT-PCR program on a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

Analyze the data using the ΔΔCt method to determine the relative expression levels of the target genes, normalized to the expression of a reference gene.

Experimental and Logical Workflow

The following diagram illustrates a logical workflow for investigating the role of this compound in plant disease resistance.

References

- 1. Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Jasmonate-ZIM-Domain Proteins Interact with the WD-Repeat/bHLH/MYB Complexes to Regulate Jasmonate-Mediated Anthocyanin Accumulation and Trichome Initiation in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ANTIOXIDANT AND ANTIFUNGAL ACTIVITY OF SELECTED MEDICINAL PLANT EXTRACTS AGAINST PHYTOPATHOGENIC FUNGI - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis on Blast Fungus-Responsive Characters of a Flavonoid Phytoalexin Sakuranetin; Accumulation in Infected Rice Leaves, Antifungal Activity and Detoxification by Fungus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review on Sources and Pharmacological Aspects of Sakuranetin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A quantitative RT-PCR platform for high-throughput expression profiling of 2500 rice transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemical and Molecular Characterization of the Rice Chalcone Isomerase Family - PMC [pmc.ncbi.nlm.nih.gov]

(RS)-Sakuranetin: A Comprehensive Technical Guide to its In Vitro and In Vivo Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-Sakuranetin, a methoxylated flavanone (B1672756) found in various plants including rice and cherry trees, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2] As a phytoalexin, it plays a role in plant defense and has demonstrated a range of promising bioactivities, including anticancer, anti-inflammatory, antiviral, and antiparasitic effects in preclinical studies.[1][2][3] This technical guide provides an in-depth overview of the in vitro and in vivo bioactivity of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support further research and drug development efforts.

In Vitro Bioactivities of this compound

A substantial body of evidence from in vitro studies highlights the potential of this compound across various therapeutic areas. These studies have elucidated its cytotoxic effects against cancer cell lines, its ability to inhibit viral replication, and its modulatory effects on cellular signaling pathways.

Quantitative Data Summary: In Vitro Studies

| Bioactivity | Cell Line | Assay | Result (IC₅₀ / Concentration) | Reference |

| Anticancer | Human Colon Carcinoma (HCT-116) | MTT Assay | IC₅₀: 68.8 ± 5.2 µg/mL | [1][4] |

| Anticancer | B16BL6 Melanoma | MTT Assay | Cytotoxic at 15 µmol/L (after 72h) | [1][4] |

| Antiviral | Influenza B/Lee/40 virus in MDCK cells | CPE Reduction Assay | IC₅₀: 7.21 µg/mL | [1][4] |

| Antiviral | Human Rhinovirus 3 (HRV3) in HeLa cells | SRB Assay | >67% inhibition at 100 µg/mL | [5] |

| Antiparasitic | Leishmania (L) amazonensis | --- | IC₅₀: 43-52 µg/mL | [1][4] |

| Antiparasitic | Leishmania (V.) braziliensis | --- | IC₅₀: 43-52 µg/mL | [1][4] |

| Antiparasitic | Leishmania (L) major | --- | IC₅₀: 43-52 µg/mL | [1][4] |

| Antiparasitic | Leishmania (L) chagasi | --- | IC₅₀: 43-52 µg/mL | [1][4] |

| Antiparasitic | Trypanosoma cruzi trypomastigotes | --- | IC₅₀: 20.17 µg/mL | [1][4] |

| Melanogenesis | B16 Melanoma cells | Melanin (B1238610) Synthesis | Increased at 30 µM | [6] |

| Fungal Inhibition | --- | Mycelium Growth Assay | Inhibited at 0.1 and 0.3 mM | [6] |

Detailed Experimental Protocols: In Vitro Assays

This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effect of this compound on cancer cell lines.[2][7][8]

-

Cell Seeding: Plate cells (e.g., HCT-116) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 72 hours).

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 1.5 hours at 37°C.[2]

-

Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan (B1609692) crystals. Incubate for 15 minutes with shaking.[2]

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[2] Cell viability is calculated as a percentage of the untreated control.

This protocol outlines a method to assess the antiviral activity of this compound against influenza virus.[9]

-

Cell Culture: Seed Madin-Darby Canine Kidney (MDCK) cells in 12-well plates and grow to confluence.

-

Virus Infection: Infect the cells with influenza virus (e.g., Influenza B/Lee/40) at a known titer for 2 hours.

-

Compound Treatment: After infection, remove the virus inoculum and overlay the cells with medium containing various concentrations of this compound.

-

Plaque Formation: Incubate the plates for 48-72 hours to allow for plaque formation.

-

Staining and Counting: Fix and stain the cells with a suitable dye (e.g., crystal violet) to visualize and count the plaques. The percentage of plaque reduction relative to the virus control is calculated to determine the IC₅₀.

This protocol describes the evaluation of the anti-inflammatory effects of this compound on RAW 264.7 murine macrophages stimulated with lipopolysaccharide (LPS).[10][11][12]

-

Cell Seeding: Plate RAW 264.7 cells at a density of 1 x 10⁵ cells/mL in a 24-well plate and incubate overnight.

-

Pre-treatment: Pre-treat the cells with different concentrations of this compound for 2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (500 ng/mL) for a specified time (e.g., 9 hours for mRNA analysis, 24 hours for cytokine measurement).[11]

-

Sample Collection: Collect the cell culture supernatant to measure cytokine levels (e.g., TNF-α, IL-6, IL-12) by ELISA.[11]

-

Analysis: For gene expression analysis, extract total mRNA and perform RT-PCR to evaluate the expression levels of inflammatory genes.

This protocol is for assessing the effect of this compound on the phosphorylation of key signaling proteins like ERK and AKT.[13][14]

-

Cell Treatment: Treat cells (e.g., B16 melanoma cells) with this compound (e.g., 30 µM) for various time points (e.g., 12-48 hours).[6]

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-ERK, total ERK, phospho-AKT, total AKT).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.

In Vivo Bioactivities of this compound

In vivo studies in animal models have further substantiated the therapeutic potential of this compound, particularly in inflammatory conditions such as acute lung injury and asthma.

Quantitative Data Summary: In Vivo Studies

| Bioactivity | Animal Model | Dosage | Key Findings | Reference |

| Anti-inflammatory | LPS-induced acute lung injury in mice | 20 mg/kg (intranasal) | Reduced lung inflammation, parenchymal remodeling, and alveolar destruction. | [4] |

| Anti-inflammatory | Murine model of chronic allergic pulmonary inflammation | 20 mg/kg | Reduced eosinophils, elastic fibers, oxidative stress, and NF-kB levels in the lungs. | [1][6] |

| Anti-inflammatory / Anti-asthmatic | Ovalbumin-induced asthma in mice | 20 mg/kg (intratracheal) | Attenuated airway hyperresponsiveness and inflammation. | [6] |

Detailed Experimental Protocols: In Vivo Models

This protocol describes the induction of ALI in mice and treatment with this compound.[3][15][16][17][18]

-

Animal Model: Use male BALB/c or C57BL/6 mice.

-

ALI Induction: Anesthetize the mice and intratracheally instill lipopolysaccharide (LPS) to induce lung injury.

-

Sakuranetin (B8019584) Administration: Administer this compound (e.g., 20 mg/kg) intranasally either prophylactically (e.g., 30 minutes before LPS) or therapeutically (e.g., 6 hours after LPS).[3]

-

Assessment: At a specified time point (e.g., 24 hours after LPS), collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltration and cytokine levels. Harvest lung tissue for histological analysis, and to measure markers of inflammation (e.g., NF-κB) and oxidative stress.[3][15]

This protocol details the induction of an allergic asthma phenotype in mice and subsequent treatment.[1][6][19][20][21]

-

Sensitization: Sensitize male BALB/c mice with intraperitoneal injections of ovalbumin (OVA) on specific days (e.g., day 0 and day 7).[19]

-

Challenge: Challenge the sensitized mice with aerosolized OVA on subsequent days (e.g., days 14-17) to induce an asthmatic response.[19]

-

Sakuranetin Treatment: Administer this compound (e.g., 20 mg/kg, intratracheally) during the challenge phase.[6]

-

Evaluation: Assess airway hyperresponsiveness, analyze inflammatory cells in BALF, and perform histological examination of lung tissue for signs of inflammation and remodeling.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.

ERK/PI3K/AKT Pathway in Melanogenesis

In B16BL6 melanoma cells, sakuranetin has been shown to induce melanogenesis by inhibiting the ERK1/2 and PI3K/AKT signaling pathways.[1][15] This leads to the upregulation of tyrosinase (Tyr) and tyrosinase-related proteins 1 and 2 (TRP1, TRP2), which are key enzymes in melanin synthesis.

Caption: Sakuranetin induces melanogenesis by inhibiting the ERK and PI3K/AKT pathways.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of sakuranetin are attributed to its ability to inhibit pro-inflammatory signaling cascades. In LPS-stimulated macrophages, it has been observed to inhibit the secretion of cytokines such as TNF-α, IL-6, and IL-12.[4] In vivo studies on lung inflammation suggest the involvement of MAPK and STAT3 pathway inhibition.[4] The reduction of NF-κB activation is also a key mechanism in its anti-inflammatory action.[15]

Caption: Sakuranetin exerts anti-inflammatory effects by inhibiting MAPK/STAT3 and NF-κB pathways.

General Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the initial screening and characterization of the bioactivity of a compound like this compound.

Caption: A generalized workflow for the bioactivity assessment of this compound.

Conclusion and Future Directions

This compound has consistently demonstrated a wide spectrum of compelling bioactivities in both in vitro and in vivo models. Its anticancer, anti-inflammatory, and antiviral properties, underpinned by its modulation of key signaling pathways such as ERK/PI3K/AKT and NF-κB, position it as a promising candidate for further drug development. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to design and execute further studies. Future research should focus on elucidating the detailed molecular targets, optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy and safety in more complex preclinical models to pave the way for potential clinical applications.

References

- 1. Sakuranetin reverses vascular peribronchial and lung parenchyma remodeling in a murine model of chronic allergic pulmonary inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MTT (Assay protocol [protocols.io]

- 3. Prophylactic and therapeutic treatment with the flavonone sakuranetin ameliorates LPS-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suppression of influenza B virus replication by sakuranetin and mode of its action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Antiviral Activity of Sakuranetin against Human Rhinovirus 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Frontiers | Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Frontiers | Hederasaponin C Alleviates Lipopolysaccharide-Induced Acute Lung Injury In Vivo and In Vitro Through the PIP2/NF-κB/NLRP3 Signaling Pathway [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Establishment of different experimental asthma models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. bmrat.biomedpress.org [bmrat.biomedpress.org]

- 21. Development of Allergic Inflammation in a Murine Model of Asthma Is Dependent on the Costimulatory Receptor Ox40 - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Pathways and Degradation of (RS)-Sakuranetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-Sakuranetin, a flavanone (B1672756) found in various plants including cherry trees and rice, has garnered significant interest in the scientific community for its diverse pharmacological activities. As a phytoalexin, it plays a crucial role in plant defense and has demonstrated potential therapeutic applications. A thorough understanding of its metabolic fate is paramount for the development of sakuranetin-based therapeutics and for assessing its potential drug-drug interactions. This technical guide provides a comprehensive overview of the metabolic pathways and degradation of this compound, detailing enzymatic transformations, quantitative metabolic data, and experimental protocols.

Metabolic Pathways of this compound

The metabolism of this compound in humans is a multifaceted process involving both Phase I and Phase II enzymatic reactions, primarily occurring in the liver. The major metabolic routes include B-ring hydroxylation, 5-O-demethylation, and conjugation with glucuronic acid or glutathione (B108866).[1][2]

Phase I Metabolism

Phase I metabolism of sakuranetin (B8019584) involves the modification of its core structure, primarily through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. The two main Phase I metabolites identified are naringenin (B18129) and eriodictyol.[1][2]

-

5-O-Demethylation: The methoxy (B1213986) group at the 5-position of the A-ring can be demethylated to yield naringenin . This reaction is a significant pathway in sakuranetin metabolism.[1][2]

-

B-Ring Hydroxylation: Hydroxylation of the B-ring of sakuranetin leads to the formation of other metabolites. The hydroxylation of naringenin, a metabolite of sakuranetin, results in the formation of eriodictyol .[1][2]

The primary CYP isozymes involved in the oxidative metabolism of sakuranetin are CYP3A4 and CYP1A2.[1]

Phase II Metabolism

Following Phase I modifications, sakuranetin and its metabolites can undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion from the body.

-

Glucuronidation: This is a major Phase II pathway for sakuranetin and its Phase I metabolites. The enzyme UDP-glucuronosyltransferase 1A9 (UGT1A9) has been identified as a key player in the glucuronidation of sakuranetin.[1][2]

-

Glutathione Conjugation: Conjugation with glutathione is another identified pathway for the detoxification and elimination of sakuranetin.[1][2]

The metabolic pathways are visually summarized in the following diagram:

Quantitative Metabolic Data

Quantitative data on the metabolism of sakuranetin is crucial for pharmacokinetic modeling and predicting its in vivo behavior. The following tables summarize the available quantitative data.

| Enzyme | Reaction | Catalytic Effectiveness (10^6 M^-1 min^-1) | Reference |

| CYP3A4 | 5-O-Demethylation | 0.06 ± 0.03 | [1] |

| CYP1A2 | 5-O-Demethylation | 0.7 ± 0.4 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound metabolism.

In Vitro Metabolism using Human Liver Microsomes

This protocol describes a general procedure for assessing the metabolism of sakuranetin in a key in vitro system.

Materials:

-

This compound

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), this compound (e.g., 10 µM), and potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to interact with the microsomes.

-

Initiation of Reaction:

-

For Phase I metabolism, initiate the reaction by adding the NADPH regenerating system.

-

For Phase II glucuronidation, initiate the reaction by adding UDPGA.

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.

-

Protein Precipitation: Centrifuge the mixture to precipitate the microsomal proteins.

-

Sample Analysis: Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated HPLC-MS/MS method.

The experimental workflow for in vitro metabolism studies is depicted below:

HPLC-MS/MS Analysis of Sakuranetin and its Metabolites

A sensitive and specific HPLC-MS/MS method is essential for the accurate quantification of sakuranetin and its metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: A linear gradient from low to high organic phase (acetonitrile) to separate the parent compound and its more polar metabolites.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes to optimize detection for different analytes.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Specific precursor-to-product ion transitions for sakuranetin, naringenin, eriodictyol, and the internal standard should be optimized.

Microbial Degradation of this compound

Gut microbiota can also play a role in the metabolism of flavonoids. Several fungal species have been shown to metabolize sakuranetin.

-

Pyricularia oryzae : This rice blast fungus metabolizes sakuranetin to sternbin (B1227018) and naringenin.[3]

-

Cunninghamella elegans : This fungus metabolizes sakuranetin to naringenin and naringenin-4'-sulfate.[3]

The study of microbial degradation typically involves incubating the compound with a specific microbial culture and analyzing the transformation products over time.

Conclusion

This technical guide provides a foundational understanding of the metabolic pathways and degradation of this compound. The primary routes of metabolism in humans involve Phase I oxidation by CYP enzymes to form naringenin and eriodictyol, followed by Phase II conjugation reactions. Quantitative data, though still limited, provides initial insights into the kinetics of these transformations. The detailed experimental protocols serve as a starting point for researchers investigating the metabolism of this promising natural compound. Further research is warranted to fully elucidate the complete metabolic profile, including the identification of all metabolites, detailed kinetic parameters for all enzymatic reactions, and a comprehensive understanding of the role of gut microbiota in its degradation. This knowledge will be instrumental in advancing the development of this compound as a potential therapeutic agent.

References